molecular formula C17H24N2O4 B12473574 N'-(4-tert-butylcyclohexylidene)-3,4,5-trihydroxybenzohydrazide

N'-(4-tert-butylcyclohexylidene)-3,4,5-trihydroxybenzohydrazide

Cat. No.: B12473574
M. Wt: 320.4 g/mol
InChI Key: BLDQNDIMEMVBIQ-UHFFFAOYSA-N
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Description

N’-(4-tert-butylcyclohexylidene)-3,4,5-trihydroxybenzohydrazide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclohexylidene group substituted with a tert-butyl group, linked to a benzohydrazide moiety with three hydroxyl groups on the benzene ring. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-tert-butylcyclohexylidene)-3,4,5-trihydroxybenzohydrazide typically involves the condensation of 4-tert-butylcyclohexanone with 3,4,5-trihydroxybenzohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(4-tert-butylcyclohexylidene)-3,4,5-trihydroxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.

    Reduction: The carbonyl group in the cyclohexylidene moiety can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides and acid chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Ethers, esters, and other substituted derivatives.

Scientific Research Applications

N’-(4-tert-butylcyclohexylidene)-3,4,5-trihydroxybenzohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(4-tert-butylcyclohexylidene)-3,4,5-trihydroxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting or activating their functions. Additionally, the hydrophobic tert-butyl group may enhance the compound’s ability to interact with lipid membranes, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-tert-butylcyclohexylidene)isonicotinohydrazide
  • (4-tert-butylcyclohexylidene)methyl(4-methoxystyryl)sulfide

Uniqueness

N’-(4-tert-butylcyclohexylidene)-3,4,5-trihydroxybenzohydrazide is unique due to the presence of three hydroxyl groups on the benzene ring, which provides additional sites for chemical modification and interaction with biological targets. This distinguishes it from other similar compounds that may lack these functional groups or have different substitution patterns.

Properties

Molecular Formula

C17H24N2O4

Molecular Weight

320.4 g/mol

IUPAC Name

N-[(4-tert-butylcyclohexylidene)amino]-3,4,5-trihydroxybenzamide

InChI

InChI=1S/C17H24N2O4/c1-17(2,3)11-4-6-12(7-5-11)18-19-16(23)10-8-13(20)15(22)14(21)9-10/h8-9,11,20-22H,4-7H2,1-3H3,(H,19,23)

InChI Key

BLDQNDIMEMVBIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(=NNC(=O)C2=CC(=C(C(=C2)O)O)O)CC1

Origin of Product

United States

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